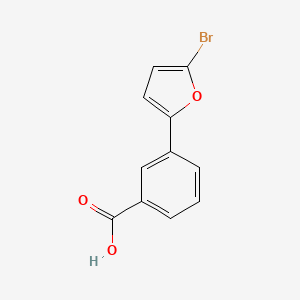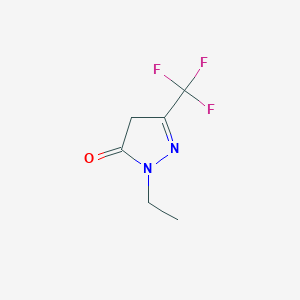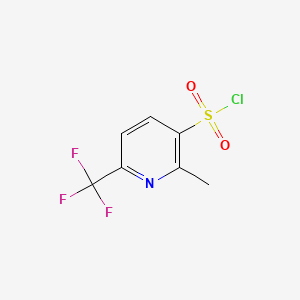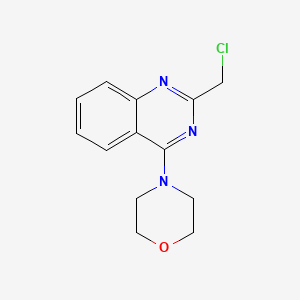
3-(1-isopropyl-1H-indol-3-yl)propanoic acid
Descripción general
Descripción
3-(1-Isopropyl-1H-indol-3-yl)propanoic acid is a chemical compound with the CAS Number: 1284954-96-6 . It has a molecular weight of 231.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO2/c1-10(2)15-9-11(7-8-14(16)17)12-5-3-4-6-13(12)15/h3-6,9-10H,7-8H2,1-2H3, (H,16,17) . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Properties
Research demonstrates that compounds related to 3-(1-isopropyl-1H-indol-3-yl)propanoic acid, particularly Schiff bases derived from similar indole structures, show significant antimicrobial activity. A study by Radhakrishnan, Balakrishnan, and Selvaraj (2020) on Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid confirmed their remarkable antimicrobial properties, including antibacterial and antifungal activities, and even anti-tubercular potential (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Applications in Synthesis and Crystal Structure Analysis
The crystal structure of compounds like (S)-2-amino-3-(1H-indol-3-yl)propanoic acid has been analyzed to understand the molecular geometry and interactions. Such analyses contribute to the development of pharmaceuticals and food industry applications, as discussed in studies by Li, Liang, and Tai (2009) (Li, Liang, & Tai, 2009).
Enzyme Inhibition for Therapeutic Applications
Indole-based compounds, including variations of 3-(1-isopropyl-1H-indol-3-yl)propanoic acid, have been found to inhibit enzymes like cytosolic phospholipase A2α. This is crucial for developing treatments for conditions like asthma. Tomoo et al. (2014) provided insights into the synthesis and biological evaluation of these compounds as enzyme inhibitors (Tomoo et al., 2014).
Application in Corrosion Inhibition
Compounds structurally similar to 3-(1-isopropyl-1H-indol-3-yl)propanoic acid have been used as corrosion inhibitors for metals. A study by Vikneshvaran and Velmathi (2017) on Schiff bases derived from L-Tryptophan (closely related to the compound ) demonstrated their effectiveness in preventing stainless steel corrosion in acidic environments (Vikneshvaran & Velmathi, 2017).
Anticancer Properties
Certain derivatives of indole-based compounds have shown potential in cancer treatment. For instance, Makhmudiyarova et al. (2023) developed a compound with a structure related to 3-(1-isopropyl-1H-indol-3-yl)propanoic acid that exhibited high cytotoxic activity against tumor cells and induced apoptosis (Makhmudiyarova et al., 2023).
Safety And Hazards
Propiedades
IUPAC Name |
3-(1-propan-2-ylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(2)15-9-11(7-8-14(16)17)12-5-3-4-6-13(12)15/h3-6,9-10H,7-8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWPGMUMTCROQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-isopropyl-1H-indol-3-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1393524.png)
![7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393525.png)

![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393529.png)

![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1393531.png)

![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)




